Cas no 189455-66-1 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid)

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-
- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid
- (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)propanoic acid
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- Inchi: 1S/C27H26N2O5/c1-17(26(31)32)28-25(30)24(15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17-,24-/m0/s1
- InChI Key: HEJHWCXZLXLIIC-XDHUDOTRSA-N
- SMILES: C(O)(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
Computed Properties
- Exact Mass: 458.18428
Experimental Properties
- Density: 1.276±0.06 g/cm3(Predicted)
- Melting Point: 208.7-210.6 °C(Solv: dichloromethane (75-09-2); hexane (110-54-3))
- Boiling Point: 757.7±60.0 °C(Predicted)
- PSA: 104.73
- pka: 3.48±0.10(Predicted)
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515999-2.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1515999-5.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1515999-0.25g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1515999-2500mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1515999-50mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1515999-250mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1515999-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1515999-0.05g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1515999-1000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1515999-10000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid |
189455-66-1 | 10000mg |
$14487.0 | 2023-09-27 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Related Literature
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid
Chemical Profile of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic Acid (CAS No. 189455-66-1)
The compound (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid, identified by its CAS number 189455-66-1, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This intricate molecular structure, characterized by its stereochemistry and functional groups, has garnered considerable attention for its potential applications in drug discovery and therapeutic development.
At the core of this compound's significance lies its complex stereochemical configuration. The presence of multiple stereocenters, particularly the (2S) and (2S) designations, underscores the importance of enantioselective synthesis and characterization. Such stereochemical precision is crucial in pharmaceuticals, where the biological activity and efficacy of a drug are often highly dependent on its specific three-dimensional arrangement. The utilization of advanced synthetic methodologies, such as chiral resolution and asymmetric catalysis, has enabled researchers to isolate and study this compound with remarkable purity and yield.
The molecular framework of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The methoxycarbonyl (MOC) group, derived from fluorene, serves as a protecting group for the amino functionality, allowing for controlled modifications during synthesis. This strategic incorporation of fluorene-based moieties has been explored in various pharmaceutical contexts due to the molecule's stability and compatibility with biological systems.
The phenyl substituent at the 3-position of the propanamidopropanoic acid backbone introduces additional electronic and steric influences, which can modulate the compound's interactions with biological targets. Phenyl groups are frequently employed in drug design due to their ability to enhance binding affinity and metabolic stability. The combination of these structural elements makes this compound a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of novel protease inhibitors for the treatment of various diseases, including cancer and inflammation-related disorders. Proteases play critical roles in numerous biological pathways, making them attractive targets for therapeutic intervention. The amide linkage in (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid suggests potential activity against certain protease families, particularly those involved in extracellular matrix degradation and signal transduction.
Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing drug properties such as bioavailability and metabolic resistance. The fluorene moiety in this compound may contribute to these desirable characteristics, making it a valuable scaffold for developing next-generation therapeutics. Additionally, the propanamidopropanoic acid moiety provides a hydrophilic anchor that can improve solubility and pharmacokinetic profiles.
The synthesis of such complex molecules often involves multi-step reactions that require precise control over reaction conditions and stereochemistry. Advances in computational chemistry have facilitated the design of efficient synthetic routes by predicting reaction outcomes and optimizing parameters before experimental work begins. This approach has significantly reduced time-to-market for novel compounds while improving their overall quality.
Evaluation of the pharmacological properties of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid has revealed intriguing potential as a modulator of biological pathways relevant to human health. Preclinical studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting therapeutic utility in areas such as oncology and immunology. These findings align with broader trends in drug discovery, where targeted small molecules are being developed to address complex diseases with high precision.
The role of stereochemistry in determining biological activity cannot be overstated. The (S) configuration at the stereocenters highlighted in this compound's name is critical for its interaction with biological targets. Misalignment or incorrect stereochemistry can lead to significantly reduced efficacy or even adverse effects, underscoring the importance of rigorous structural characterization.
As research continues to uncover new therapeutic targets and mechanisms, compounds like (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid will remain at the forefront of pharmaceutical innovation. Their complex structures offer unique opportunities for designing molecules with tailored properties, ultimately leading to more effective treatments for a wide range of diseases.
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